molecular formula C15H20O3 B1268440 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid CAS No. 74316-95-3

1-(4-Propoxyphenyl)cyclopentanecarboxylic acid

Cat. No. B1268440
CAS RN: 74316-95-3
M. Wt: 248.32 g/mol
InChI Key: MWRMMVFLULDWAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Enantioselective synthesis of related cyclopentanedicarboxylic amino acids has been achieved, utilizing sequential aldol-based carbon-carbon bond-forming reactions, indicating the complexity and precision required in synthesizing such compounds (Battistini et al., 2004).

Molecular Structure Analysis

  • Studies on cyclopentane-1,3-dione, an isostere for carboxylic acid groups, suggest that cyclopentane-1,3-diones can substitute for carboxylic acid functional groups, which could be relevant for understanding the structure of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid (Ballatore et al., 2011).

Chemical Reactions and Properties

  • The reactivity of ethenetricarboxylic acid diesters, which bear two reactive sites, in forming heterocyclic compounds may offer insights into the reactivity of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid (Yamazaki et al., 2009).

Physical Properties Analysis

  • Analysis of the crystal structures of related cyclopentanecarboxylic acids reveals patterns of supramolecular close packing, which could be indicative of the physical properties of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid (Kălmăn et al., 2002).

Chemical Properties Analysis

  • Lewis acid-catalyzed reactions involving cyclopentanecarboxylate derivatives suggest potential pathways for chemical transformations of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid (Morikawa et al., 2007).

Scientific Research Applications

Supramolecular Self-Assembly

Research on stereoisomeric cyclopentanecarboxamides, including derivatives of cyclopentanecarboxylic acid, has revealed insights into supramolecular self-assembly. These compounds, when subjected to X-ray crystallography, demonstrate racemic crystals essentially formed by intermolecular hydrogen bonds, leading to different patterns of molecular assembly. This knowledge is crucial in understanding the molecular basis of crystal formation and design in pharmaceuticals and materials science (Kălmăn et al., 2001).

Antioxidant Activity Evaluation

The compound's framework is useful in studying antioxidant activities. For example, the antiradical activities of various antioxidants were determined using the free radical method, employing similar structural analogs. This method contributes significantly to the field of food science and technology, especially in evaluating the efficacy of different antioxidants (Brand-Williams, Cuvelier, & Berset, 1995).

Synthesis of Amino Acids and Antitumor Agents

The synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, structurally related to cyclopentanecarboxylic acid, demonstrates its role in creating novel amino acids, which are analogs of natural amino acids. These synthesized compounds are vital in exploring new therapeutic agents, including antitumor drugs (Huddle & Skinner, 1971).

Role in Synthesizing PAF-Receptor Antagonists

Cyclopentanecarboxylic acid derivatives have been used in the synthesis of potent PAF-receptor antagonists. These compounds play a significant role in the development of new pharmacological agents, particularly in treating diseases where platelet-activating factor (PAF) is implicated (Ponpipom, Bugianesi, & Chabala, 1988).

Gibberellin Antagonism in Plant Biology

In plant biology, cyclopentanecarboxylic acid has been identified as a gibberellin antagonist. It affects various plant growth processes, such as dwarf maize growth and amylase production in barley. Understanding these interactions is vital for agricultural science and crop management (Marcus & Goldthwaite, 1973).

Synthesis of S1P1 Receptor Agonists

It is also a key intermediate in synthesizing S1P1 receptor agonists. These agonists have significant therapeutic potential, especially in treating autoimmune diseases and in immunomodulation (Wallace et al., 2009).

properties

IUPAC Name

1-(4-propoxyphenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-2-11-18-13-7-5-12(6-8-13)15(14(16)17)9-3-4-10-15/h5-8H,2-4,9-11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRMMVFLULDWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2(CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346035
Record name 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Propoxyphenyl)cyclopentanecarboxylic acid

CAS RN

74316-95-3
Record name 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74316-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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